Deltazinone 1 is a novel small molecule identified as a potent inhibitor of phosphodiesterase delta, commonly referred to as PDEδ. This compound has garnered attention due to its selective inhibitory action against the PDEδ-Ras interaction, which is crucial in various cancer pathways, particularly in pancreatic cancer. Deltazinone 1 demonstrates lower cytotoxicity compared to earlier inhibitors like Deltarasin, making it a promising candidate for therapeutic applications in oncology.
Deltazinone 1 belongs to the class of pyrazolopyridazinones and is classified as a PDEδ inhibitor. Its discovery stemmed from structure-based ligand development, which utilized computational modeling and high-throughput screening of compound libraries to identify effective ligands for the prenyl-binding pocket of PDEδ. The compound exhibits high selectivity and affinity for its target, with a binding affinity in the low nanomolar range .
The synthesis of Deltazinone 1 involved a structure-based approach that leveraged existing knowledge of PDEδ's crystal structure. The synthetic route typically includes the following steps:
The synthetic pathway emphasizes the importance of molecular interactions at the prenyl-binding pocket, which is critical for inhibiting the PDEδ-Ras interaction effectively .
Deltazinone 1 features a pyrazolopyridazinone core structure that is crucial for its interaction with PDEδ. The molecular formula and structural data are as follows:
The compound's three-dimensional structure was elucidated through X-ray crystallography, revealing specific interactions with amino acids in the PDEδ binding pocket, such as hydrogen bonding with Tyr149 and Arg61 .
Deltazinone 1 primarily functions through competitive inhibition of the PDEδ-Ras interaction. The mechanism involves:
The inhibition mechanism has been characterized using fluorescence lifetime imaging microscopy to visualize the displacement effects in live cells.
The mechanism of action for Deltazinone 1 involves disrupting the interaction between PDEδ and farnesylated Ras proteins. This disruption leads to:
Quantitative assays have demonstrated that Deltazinone 1 effectively reduces Ras activity in a dose-dependent manner, correlating with its binding affinity .
Deltazinone 1 exhibits several notable physical and chemical properties:
These properties are critical for its application in biological systems and therapeutic formulations.
Deltazinone 1 has significant potential applications in cancer research and therapy:
Oncogenic KRAS mutations drive ~30% of human cancers, including >90% of pancreatic ductal adenocarcinomas (PDAC), 45% of colorectal cancers (CRC), and 30% of non-small cell lung cancers (NSCLC) [4] [7]. Despite decades of research, direct pharmacological inhibition of KRAS proved exceptionally challenging due to its smooth surface, picomolar GTP affinity, and lack of druggable pockets [6]. Consequently, targeting auxiliary proteins regulating KRAS localization emerged as a promising alternative strategy. The delta subunit of rod-specific cyclic GMP phosphodiesterase (PDEδ) represents one such critical target.
PDEδ functions as a solubility factor and cytoplasmic chaperone for farnesylated Ras proteins, particularly KRAS. Its hydrophobic prenyl-binding pocket sequesters the farnesyl moiety of KRAS, shielding it from the aqueous cytosol and facilitating its diffusion throughout the cell [1] [10]. This interaction is essential for maintaining KRAS dynamics:
Table 1: Key PDEδ Inhibitors and Their Biochemical Profiles
Compound | Chemical Class | PDEδ KD (nM) | Primary Mechanism | Cellular Phenotype |
---|---|---|---|---|
Deltarasin | Linked Benzimidazole | 38 ± 16 | Competes for farnesyl-binding pocket | KRAS delocalization; "Switch-like" cytotoxicity |
Deltazinone 1 | Pyrazolopyridazinone | 8 - 58* | High-affinity pocket binding; H-bonds to Y149/R61 | Dose-dependent growth inhibition; Selective apoptosis in KRAS-mutant cells |
GH (Gaudichaudione H) | Prenylated Xanthone | Not Reported | Competes with isoprenoids | Inhibits PI3K/AKT & MAPK/ERK; Reduces KRAS-PM localization |
36l | Spiro-cyclic | 127 ± 16 | Binds PDEδ hydrophobic pocket | In vivo efficacy in PDAC PDX models (IC₅₀ = 6.67 µM) |
Notes: Deltazinone 1 exhibits an *in vitro KD of ~8 nM [2] [3] and an in-cell KD of 58±17 nM measured via FLIM-FRET [1]. Deltarasin data from [1] [10]; GH data from [8]; 36l data from [9].*
KRAS mutations are oncogenic drivers with distinct tissue distributions and biochemical consequences:
Table 2: KRAS Mutation Prevalence and Dominant Subtypes in Key Cancers
Cancer Type | KRAS Mutation Prevalence | Most Common Mutations (% of KRAS mutants) | PDEδ Dependency Evidenced By |
---|---|---|---|
Pancreatic (PDAC) | 86-95% | G12D (~41%), G12V (~34%), G12R (~16%) | siRNA knockdown & Deltazinone 1 sensitivity |
Colorectal (CRC) | ~45% | G12D, G12V, G13D (Exon 2; >80%) | Growth inhibition post PDEδ inhibition |
Lung (NSCLC) | ~30% | G12C (~13%), G12V, G12D | Selective cytotoxicity in KRAS-mutant lines |
Targeting PDEδ offers distinct advantages over direct KRAS inhibition or downstream pathway blockade:
Table 3: Compound Summary - Deltazinone 1
Property | Detail |
---|---|
IUPAC Name | Not explicitly stated in sources |
Synonyms | Deltazinone 1 |
CAS Number | 894554-89-3 |
Molecular Formula | C₂₇H₃₁N₅O₂ |
Molecular Weight | 457.57 g/mol |
Mechanism | PDEδ inhibitor (binds prenyl-binding pocket) |
Key Target Affinity | PDEδ KD = 8 nM (in vitro) [2] [3] |
Primary Indication (Research) | KRAS-mutant cancers (PDAC, CRC, NSCLC) |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2